1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-
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Overview
Description
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-(trimethylstannyl)-, 1,1-dimethylethyl ester, (5R,6S)- is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a spirocyclic core, a carboxylic acid ester, and a trimethylstannyl group, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-(trimethylstannyl)-, 1,1-dimethylethyl ester, (5R,6S)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diamine, under acidic or basic conditions.
Introduction of the Carboxylic Acid Ester: The carboxylic acid ester group can be introduced through esterification reactions using reagents like carboxylic acids or acid chlorides in the presence of a catalyst such as sulfuric acid or a base like pyridine.
Attachment of the Trimethylstannyl Group: The trimethylstannyl group can be introduced via a stannylation reaction using trimethyltin chloride and a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-(trimethylstannyl)-, 1,1-dimethylethyl ester, (5R,6S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, organometallic reagents, and nucleophiles under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in the formation of new organometallic compounds or functionalized derivatives.
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-(trimethylstannyl)-, 1,1-dimethylethyl ester, (5R,6S)- has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Organic Synthesis: Its unique structure makes it a valuable intermediate for the synthesis of complex organic molecules and natural products.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-(trimethylstannyl)-, 1,1-dimethylethyl ester, (5R,6S)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular pathways. The trimethylstannyl group can also facilitate the compound’s binding to specific proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid derivatives: Compounds with similar spiro
Properties
Molecular Formula |
C22H35NO3Sn |
---|---|
Molecular Weight |
480.2 g/mol |
IUPAC Name |
tert-butyl (5R,10S)-10-phenyl-3-trimethylstannyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C19H26NO3.3CH3.Sn/c1-18(2,3)23-17(21)20-13-7-11-19(12-8-14-22-19)16(20)15-9-5-4-6-10-15;;;;/h4-6,8-10,16H,7,11-14H2,1-3H3;3*1H3;/t16-,19+;;;;/m0..../s1 |
InChI Key |
VXKXYHBGWIMEOY-QVCMYBPZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2([C@@H]1C3=CC=CC=C3)CC(CO2)[Sn](C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(CO2)[Sn](C)(C)C |
Origin of Product |
United States |
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